Aclacinomycin T(1+) is a quaternary ammonium compound derived from aclacinomycin, a member of the anthracycline family of antibiotics. It is primarily known for its potent antitumor properties and is utilized in cancer therapy. Aclacinomycin T(1+) is characterized by its unique molecular structure, which enhances its interaction with DNA, leading to the inhibition of DNA synthesis and ultimately cell proliferation.
Aclacinomycin T(1+) is produced by the fermentation of certain strains of the bacterium Streptomyces galilaeus. This compound belongs to the class of anthracycline antibiotics, which are widely recognized for their efficacy in treating various cancers, including leukemia and solid tumors. The compound's classification as a quaternary ammonium ion arises from the protonation of its amino group, resulting in its major species at physiological pH (approximately 7.3) .
The synthesis of aclacinomycin T(1+) involves several key steps that can be categorized into biosynthetic and chemical methodologies. The biosynthetic pathway begins with the assembly of aklavinone, which undergoes glycosylation and other modifications to yield aclacinomycin. Specifically, the addition of sugar moieties such as rhodamine and oliose enhances the compound's biological activity .
The technical aspects of synthesis include:
Aclacinomycin T(1+) features a complex molecular structure typical of anthracyclines. It consists of a tetracyclic ring system with multiple hydroxyl groups and sugar moieties attached. The specific arrangement of these functional groups is crucial for its biological activity.
The molecular formula for aclacinomycin T(1+) is C₁₄H₁₉N₂O₃S, with a molecular weight of approximately 295.38 g/mol. The compound's structural elucidation has been performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its quaternary ammonium nature .
Aclacinomycin T(1+) participates in several significant chemical reactions:
The mechanism by which aclacinomycin T(1+) interacts with DNA involves hydrogen bonding and hydrophobic interactions, leading to conformational changes in the DNA structure that inhibit transcription and replication .
The primary mechanism through which aclacinomycin T(1+) exerts its antitumor effects is by binding to DNA. This binding prevents the normal functioning of topoisomerases, enzymes critical for DNA replication and transcription. As a result, cells experience increased levels of DNA damage, leading to apoptosis .
Studies have shown that aclacinomycin T(1+) effectively inhibits DNA synthesis in hematopoietic stem cells, resulting in predictable side effects such as neutropenia during chemotherapy .
Aclacinomycin T(1+) appears as a reddish-brown powder that is soluble in water and other polar solvents. Its solubility profile is essential for its bioavailability in therapeutic applications.
The chemical properties include:
Aclacinomycin T(1+) is primarily used in oncology as an antitumor agent. Its applications extend beyond direct cancer treatment; it serves as a valuable tool in research for understanding drug-DNA interactions and developing new chemotherapeutic agents. Additionally, its ability to inhibit specific enzymes involved in DNA replication makes it a subject of interest for studying mechanisms of drug resistance in cancer therapy .
Aclacinomycin T(1+) originates from a type II polyketide synthase (PKS) system in Streptomyces galilaeus ATCC 31615. This system assembles the tetracyclic aglycone core (aklavinone) through sequential condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units. The minimal PKS comprises three essential components:
Additional auxiliary enzymes ensure correct cyclization and reduction:
Table 1: Core Enzymes in Aklavinone Biosynthesis [1] [2] [5]
Gene | Product | Function | EC Number |
---|---|---|---|
aknB | Ketosynthase α (KSα) | Decarboxylative condensation | 2.3.1.- |
aknC | Ketosynthase β (KSβ) | Chain length determination | 2.3.1.- |
aknD | Acyl carrier protein (ACP) | Polyketide intermediate shuttling | - |
aknA | β-Ketoreductase | C9 reduction during cyclization | 1.1.1.- |
aknX | Monooxygenase | Hydroxylation at C-12 | 1.13.12.22 |
The propionate starter unit is selected by AknE2 and AknF (malonyl-CoA:ACP transacylase), which interact with the minimal PKS to favor propionyl-CoA over acetyl-CoA [1] [5]. This specificity is enforced by dpsC and dpsD homologs, which encode a ketosynthase III and acyltransferase critical for propionate incorporation [5].
Aklavinone undergoes glycosylation and oxidative tailoring to form aclacinomycin T(1+). Key modifications include:
Table 2: Tailoring Enzymes for Aclacinomycin T(1+) Modifications [3] [8]
Enzyme | Class | Function | Cofactors |
---|---|---|---|
RdmC | Methyl esterase | Hydrolyzes C-10 carbomethoxy group | H₂O |
RdmB | SAM-dependent hydroxylase | C-10 hydroxylation or decarboxylation | SAM, O₂, thiol reductant |
AknK | Glycosyltransferase | Attaches trisaccharide chain | UDP/TDP-sugars |
The sequential action of RdmC and RdmB enables branching toward diverse anthracyclines: Decarboxylation generates 10-decarboxy derivatives, while hydroxylation yields 10-hydroxy metabolites like ε-rhodomycinone [8].
The rdm cluster (encompassing akn genes) is governed by a hierarchical regulatory cascade:
Expression is also modulated by Streptomyces γ-butyrolactone signaling molecules, though specific receptors for the rdm cluster remain uncharacterized [5] [10].
Anthracycline pathways exhibit modular evolution, where enzyme functional shifts generate structural diversity:
Table 3: Functional Divergence in Anthracycline Tailoring Enzymes [3]
Enzyme | Producer Strain | Reaction | Substrate Specificity |
---|---|---|---|
DnrK | S. peucetius (daunorubicin) | 4-O-methylation | Monoglycosylated aglycones |
RdmB | S. purpurascens (aclacinomycin) | 10-hydroxylation/decarboxylation | Aglycones, mono-/triglycosides |
CalMB | S. cyanogenus (rugomycin) | 10-hydroxylation | Broad (aglycones to triglycosides) |
This evolutionary plasticity enables Streptomyces to rapidly generate anthracycline variants under selective pressure [3] [5].
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